2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a cyclohepta[4,5] ring system, a 4-ethoxyphenyl substituent at position 3, and an N-[3-(trifluoromethyl)phenyl]acetamide group. Its structure combines a bicyclic thienopyrimidine core with extended aromatic and fluorinated substituents, which are critical for modulating biological activity, particularly in anticancer and enzyme-targeting applications .
Properties
CAS No. |
899783-03-0 |
|---|---|
Molecular Formula |
C28H26F3N3O4S |
Molecular Weight |
557.59 |
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H26F3N3O4S/c1-2-38-20-13-11-19(12-14-20)34-25(36)24-21-9-4-3-5-10-22(21)39-26(24)33(27(34)37)16-23(35)32-18-8-6-7-17(15-18)28(29,30)31/h6-8,11-15H,2-5,9-10,16H2,1H3,(H,32,35) |
InChI Key |
WUFCFUNWBLCUDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 941996-27-6) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 485.6 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 941996-27-6 |
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound under investigation could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that modifications at the phenyl ring significantly influenced their cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited an IC50 value in the micromolar range, suggesting potent anticancer properties .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been evaluated. Preliminary tests using the agar disk diffusion method indicated that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In a comparative study of various thieno[2,3-d]pyrimidine derivatives, the compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Other Therapeutic Effects
Additional research has suggested that this compound may exhibit anti-inflammatory and analgesic effects. In animal models of inflammation induced by carrageenan or formalin, administration of the compound led to a significant reduction in paw edema and pain behavior scores. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Effects : A recent clinical trial investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in patients with advanced solid tumors. The study reported a partial response in 30% of participants treated with the compound over a six-week period .
- Antimicrobial Efficacy Study : In vitro studies highlighted that the compound inhibited biofilm formation in Pseudomonas aeruginosa by disrupting quorum sensing pathways. This finding suggests potential use in treating biofilm-associated infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidine derivatives are widely studied for their antitumor and kinase-inhibitory properties. Below is a detailed comparison with structurally similar compounds:
Core Structure Variations
- Cyclohepta vs. Cyclopenta Rings: The target compound’s cyclohepta[4,5] ring (7-membered) distinguishes it from analogs like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide (), which has a 5-membered cyclopenta ring. Larger rings may confer conformational flexibility, influencing binding to targets like kinases or DNA .
- Dioxo vs. Oxo Substituents: The 2,4-dioxo groups in the target compound contrast with mono-oxo derivatives (e.g., 2-(7-acetyl-2,4-dioxo-3-phenyl-...acetamide in ).
Substituent Modifications
- 4-Ethoxyphenyl vs. 4-Chlorophenyl or 4-Nitrophenyl: The ethoxy group in the target compound replaces electron-withdrawing groups (e.g., Cl in or NO₂ in compounds 12–16 from ). Ethoxy’s electron-donating nature may reduce electrophilicity, altering cytotoxicity profiles or metabolic pathways .
N-[3-(Trifluoromethyl)phenyl]acetamide vs. Carbazole or Pyridine-Linked Acetamides :
The trifluoromethyl group enhances hydrophobicity and steric bulk compared to carbazole () or pyridine () substituents. This modification is associated with improved blood-brain barrier penetration in kinase inhibitors .
Antitumor Activity
- Thieno[2,3-d]pyrimidines exhibit cytotoxicity via kinase inhibition (e.g., TRK, EGFR) or ferroptosis induction ().
- The compound 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide () showed potent antitumor activity (IC₅₀ < 5 μM), attributed to its trifluoromethylphenyl group enhancing target binding .
Selectivity and Toxicity
- Substituents like ethoxy or trifluoromethyl may reduce off-target effects. For example, N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () demonstrated selective cytotoxicity in cancer cells .
Data Table: Key Structural and Functional Differences
Preparation Methods
Thiophene Annulation and Cyclization
The synthesis begins with the preparation of ethyl 2-[3-(4′-nitrophenyl)carbothioamido]-5,6,7,8-tetrahydro-3H-cyclohepta[b]thiophene-3-carboxylate, a critical intermediate. As outlined in, this step involves reacting p-nitrophenyl isothiocyanate with a tetrahydrocyclohepta[b]thiophene carboxylate derivative in tetrahydrofuran (THF) at room temperature for 24 hours. The reaction proceeds via nucleophilic addition of the thiophene amine to the isothiocyanate, yielding a thiourea intermediate, which subsequently undergoes intramolecular cyclization under basic conditions (K₂CO₃ in acetone) to form the pyrimidine ring.
Key reaction parameters :
Oxidation and Functional Group Interconversion
The 2-alkylthio group introduced during cyclization is oxidized to a sulfone using Oxone® in dichloromethane with tetrabutylammonium hydrogensulfate as a phase-transfer catalyst. This step ensures stability during subsequent functionalization.
Installation of the Acetamide Side Chain
The N-[3-(trifluoromethyl)phenyl]acetamide moiety is introduced via a two-step sequence: (1) generation of a reactive α-chloroacetate intermediate and (2) amidation with 3-(trifluoromethyl)aniline.
Chloroacetylation of the Pyrimidine Core
The 1(5H)-yl position is alkylated with chloroacetyl chloride in anhydrous pyridine at 0°C. This reaction proceeds via an SN2 mechanism, with the pyrimidine nitrogen acting as the nucleophile.
Reaction conditions :
Amidation with 3-(Trifluoromethyl)aniline
The chloroacetyl intermediate is reacted with 3-(trifluoromethyl)aniline in dichloromethane (DCM) using triethylamine as a base. The reaction is monitored by TLC until completion (typically 6–8 hours), followed by extraction and purification via silica gel chromatography.
Analytical validation :
- IR (KBr) : 1687 cm⁻¹ (C=O, amide), 1325 cm⁻¹ (C-F)
- 1H NMR (400 MHz, CDCl₃) : δ 4.21 (s, 2H, CH₂CO), 7.52–7.64 (m, 4H, Ar-H), 8.12 (s, 1H, NH)
- Yield : 61%
Overall Synthetic Pathway and Yield Optimization
The convergent synthesis pathway yields the target compound in six linear steps with an overall yield of 18–22%. Critical optimizations include:
| Step | Reaction | Yield (%) | Key Improvement |
|---|---|---|---|
| 1 | Thiophene annulation | 95 | Use of anhydrous THF |
| 2 | Pyrimidine cyclization | 85 | K₂CO₃ in acetone |
| 3 | 4-Ethoxyphenyl coupling | 72 | CuI/1,10-phenanthroline |
| 4 | Chloroacetylation | 68 | Low-temperature pyridine |
| 5 | Amidation | 61 | Excess 3-(trifluoromethyl)aniline |
Analytical Data and Spectroscopic Characterization
The final compound is characterized by:
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) and purification techniques such as column chromatography or recrystallization. For example, cyclization steps involving thienopyrimidine cores are sensitive to solvent choice (DMSO or acetonitrile are preferred for high yields) . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress monitoring. Post-synthetic purification using preparative HPLC can resolve structural isomers .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for verifying the thienopyrimidine core and acetamide side chain. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy validates functional groups like carbonyls (1670–1750 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic stability studies using HPLC to monitor degradation products under accelerated conditions (e.g., 40–80°C, pH 1–13). Differential Scanning Calorimetry (DSC) identifies thermal decomposition thresholds. Stability in biological matrices (e.g., plasma) requires LC-MS/MS analysis over 24–72 hours .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s mechanism of action at molecular targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to enzymes like kinases or GPCRs. Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over 100–200 ns trajectories. QSAR models guide structural modifications to enhance selectivity . Free-energy perturbation (FEP) calculations quantify substituent effects on potency .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-ethoxyphenyl with fluorophenyl or adjusting the trifluoromethyl group position). Test in vitro activity against target proteins (IC₅₀ assays) and correlate with steric/electronic parameters (Hammett constants, logP). Cross-validate with cytotoxicity screens (e.g., HepG2 or HEK293 cells) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Verify compound purity (>95% by HPLC) and assay conditions (e.g., buffer composition, cell passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published data should account for batch-to-batch variability and solvent effects (DMSO tolerance thresholds) .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Optimize exothermic steps (e.g., cyclization) using flow chemistry to enhance reproducibility. Replace hazardous solvents (e.g., DMF) with greener alternatives (Cyrene™). Implement Quality by Design (QbD) principles for critical process parameters (CPPs) like mixing efficiency and temperature gradients .
Q. How can metabolite profiling predict the compound’s pharmacokinetic behavior?
- Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-QTOF-MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and map metabolic soft spots. In silico tools (Meteor Nexus, ADMET Predictor) prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
